![molecular formula C11H10ClF2NO2 B2759730 2-Chloro-N-[(4R)-5,8-difluoro-3,4-dihydro-2H-chromen-4-yl]acetamide CAS No. 2411180-69-1](/img/structure/B2759730.png)
2-Chloro-N-[(4R)-5,8-difluoro-3,4-dihydro-2H-chromen-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(4R)-5,8-difluoro-3,4-dihydro-2H-chromen-4-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" for ease of reference, and it has been the focus of numerous studies to determine its synthesis methods, mechanism of action, and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various biological processes. Studies have shown that Compound X can inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. Additionally, Compound X has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Studies have shown that Compound X can inhibit the growth and proliferation of cancer cells, reduce inflammation in various tissues, and inhibit the growth of certain bacterial strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Compound X in lab experiments is its high potency and selectivity, which allows for precise manipulation of biological processes. Additionally, the synthesis of Compound X has been optimized, resulting in improved yields and purity. However, one of the main limitations of using Compound X is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are numerous future directions for research on Compound X, including its potential applications in drug development, biochemistry, and pharmacology. One area of particular interest is the development of new synthetic routes for Compound X, which may result in improved yields and purity. Additionally, further studies are needed to fully elucidate the mechanism of action of Compound X and its potential applications in various diseases. Finally, clinical trials are needed to determine the safety and efficacy of Compound X in humans.
Synthesis Methods
The synthesis of Compound X involves a multi-step process that typically starts with the reaction of 2-chloroacetamide with 5,8-difluoro-2H-chromen-4-one in the presence of a base. This reaction results in the formation of a key intermediate, which is then subjected to further reactions to yield the final product. The synthesis of Compound X has been optimized in recent years, resulting in improved yields and purity.
Scientific Research Applications
Compound X has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, Compound X has shown promise as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In biochemistry, Compound X has been used as a tool to study various biological processes, including protein-protein interactions and enzyme kinetics. In pharmacology, Compound X has been tested for its efficacy and safety in preclinical studies, paving the way for future clinical trials.
properties
IUPAC Name |
2-chloro-N-[(4R)-5,8-difluoro-3,4-dihydro-2H-chromen-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2NO2/c12-5-9(16)15-8-3-4-17-11-7(14)2-1-6(13)10(8)11/h1-2,8H,3-5H2,(H,15,16)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPMUPRXIMEAHU-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1NC(=O)CCl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(C=CC(=C2[C@@H]1NC(=O)CCl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

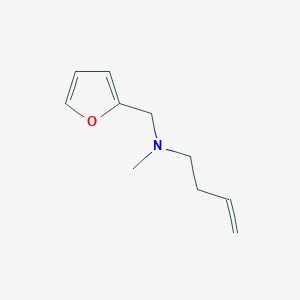
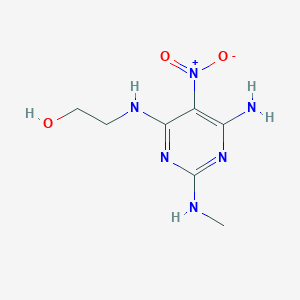
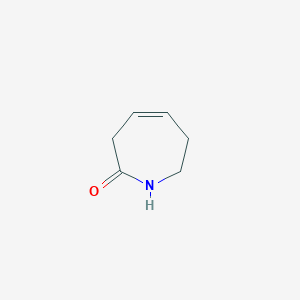

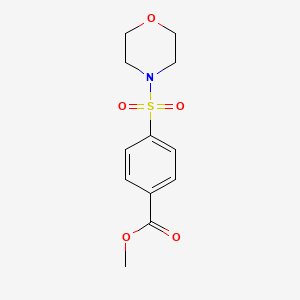
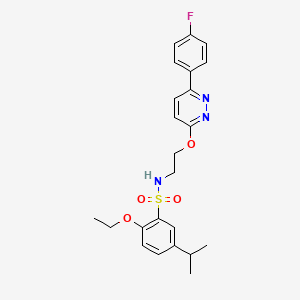
![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2759654.png)

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2759658.png)
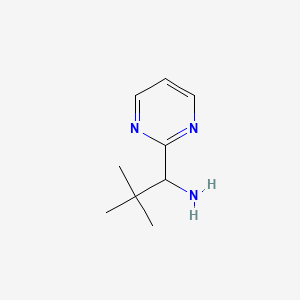
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2759662.png)
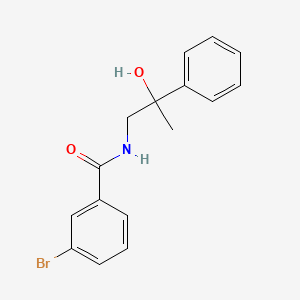
![1-allyl-4-(1-(4-(2,6-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2759669.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2759670.png)